Sitravatinib (malate)

Descripción general

Descripción

Sitravatinib (MGCD516) is an experimental drug for the treatment of cancer . It is a small molecule inhibitor of multiple tyrosine kinases . Sitravatinib is being developed by Mirati Therapeutics . It is a broad-spectrum tyrosine kinase inhibitor (TKI) under phase III clinical evaluation .

Synthesis Analysis

For experiments, sitravatinib and cabozantinib were dissolved in DMSO (10mM stock solutions) as recommended by the manufacturers .Molecular Structure Analysis

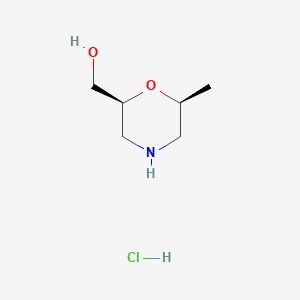

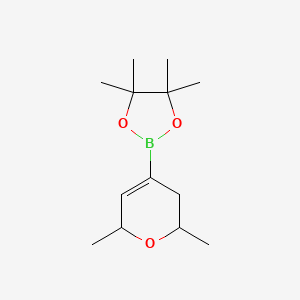

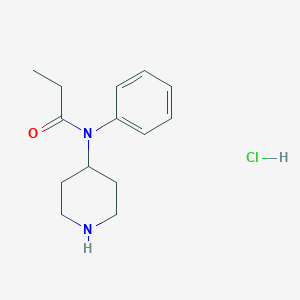

Sitravatinib malate has a chemical formula of C37H35F2N5O9S and a molecular weight of 763.770 . It is steadily absorbed and declined from plasma with a terminal elimination half-life of 42.1–51.5 h following oral administration .Chemical Reactions Analysis

Sitravatinib malate is an orally bioavailable receptor tyrosine kinase (RTK) inhibitor with IC50s of 1.5 nM, 2 nM, 2 nM, 5 nM, 6 nM, 6 nM, 8 nM, 0.5 nM, 29 nM, 5 nM, and 9 nM for Axl, MER, VEGFR3, VEGFR2, VEGFR1, KIT, FLT3, DDR2, DDR1, TRKA, TRKB, respectively .Aplicaciones Científicas De Investigación

Antitumor Immune Effects in Oral Cavity Cancer

- Study: "Antitumor immune effects of preoperative sitravatinib and nivolumab in oral cavity cancer: SNOW window-of-opportunity study" (Oliva et al., 2021).

- Insights: This study investigated the combined use of sitravatinib and nivolumab, focusing on their immune and molecular effects in patients with oral cavity squamous cell carcinoma. It indicated that sitravatinib could enhance the ratio of M1 to M2-polarized tumor-associated macrophages, suggesting potential synergistic antitumor activity.

Inhibition of ABCG2 and Chemotherapy Resistance

- Study: "Sitravatinib, a Tyrosine Kinase Inhibitor, Inhibits the Transport Function of ABCG2 and Restores Sensitivity to Chemotherapy-Resistant Cancer Cells in vitro" (Yang et al., 2020).

- Insights: This research explored how sitravatinib impacts multidrug resistance by inhibiting ATP-binding cassette super-family G member 2 (ABCG2), a critical player in mediating drug resistance. The findings suggest that sitravatinib has the potential to restore the effectiveness of anticancer drugs in resistant cells.

Potentiating Immune Checkpoint Blockade in Refractory Cancer Models

- Study: "Sitravatinib potentiates immune checkpoint blockade in refractory cancer models" (Du et al., 2018).

- Insights: This study demonstrates sitravatinib's antitumor activity by targeting the tumor microenvironment, which results in changes in innate and adaptive immune cells that enhance immune checkpoint blockade. It offers a potential strategy to combat resistance to immune therapy.

Sitravatinib in Combination with Nivolumab for Renal Cell Carcinoma

- Study: "Phase II study of sitravatinib in combination with nivolumab in patients undergoing nephrectomy for locally-advanced clear cell renal cell carcinoma (ccRCC)" (Karam, 2019).

- Insights: This study evaluates the tolerability and clinical activity of sitravatinib in combination with nivolumab in patients with ccRCC. The combination is proposed to enhance several steps in the cancer immunity cycle, potentially augmenting the efficacy of immune therapy.

Sitravatinib in Gastric Cancer/Gastroesophageal Junction Cancer

- **Study:** "Safety, tolerability, and preliminary antitumor activity of sitravatinib plus tislelizumab (TIS) in patients (pts) with unresectable locally advanced or metastatic gastric cancer/gastroesophageal junction cancer (GC/GEJC)" (Chen et al., 2022).

- Insights: This study assesses the safety, tolerability, and efficacy of sitravatinib combined with TIS in patients with advanced GC/GEJC. It revealed that sitravatinib targets TAM and VEGFR2 receptors, potentially modulating the immunosuppressive tumor microenvironment and augmenting antitumor responses.

Sitravatinib in Advanced Solid Tumors

- Study: "Abstract CT167: A Phase Ib study to assess safety, tolerability, pharmacokinetics, and preliminary antitumor activity of sitravatinib in combination with tislelizumab in patients with advanced solid tumors" (Goh et al., 2019).

- Insights: This study evaluates the safety and preliminary antitumor activity of sitravatinib in combination with tislelizumab, a PD-1 inhibitor, in various advanced solid tumors. It suggests that sitravatinib's modulation of the tumor microenvironment may enhance responses to checkpoint inhibitors.

Sitravatinib in Liposarcoma

- Study: "A single-arm phase 2 trial of Sitravatinib in advanced well-differentiated/dedifferentiated liposarcoma" (Ingham et al., 2022).

- Insights: The study focuses on sitravatinib's efficacy in treating well-differentiated/dedifferentiated liposarcoma. It indicates a meaningful disease control in a subset of patients, suggesting its potential utility in this cancer type.

Sitravatinib and Nivolumab in Clear Cell Renal Cell Carcinoma

- Study: "A phase 1-2 trial of sitravatinib and nivolumab in clear cell renal cell carcinoma following progression on antiangiogenic therapy" (Msaouel et al., 2022).

- Insights: This study presents a combinatorial strategy of sitravatinib with nivolumab in advanced ccRCC. The combination showed promising outcomes, including response rates and progression-free survival, indicating its potential in overcoming resistance to anti–PD-1 therapy

- Study: "Phase II study of sitravatinib in combination with nivolumab in patients with advanced or metastatic urothelial carcinoma (UC) after checkpoint inhibitor therapy (CIT)" (Doshi et al., 2019).

- Insights: The study explores sitravatinib's role in combination with nivolumab in patients with UC resistant to immunotherapy. It highlights the potential of sitravatinib in modulating the tumor microenvironment to enhance CIT efficacy.

Sitravatinib in Ovarian Cancer

- Study: "Safety and Antitumor Activity of Sitravatinib in Combination with Tislelizumab in Patients With Advanced Solid Tumors: Ovarian Cancer Cohort Data" (Gao et al., 2019).

- Insights: This research provides insights into the combination of sitravatinib and tislelizumab in treating advanced solid tumors, including ovarian cancer. It suggests that sitravatinib could enhance the immune system's response against tumors.

Sitravatinib in Multidrug-Resistant Cancer

- Study: "Sitravatinib Sensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Drugs" (Wu et al., 2020).

- Insights: The study reveals sitravatinib's potential in overcoming multidrug resistance in cancer, targeting ABCB1 and ABCG2 transporters, thereby sensitizing resistant cancer cells to chemotherapy.

Mecanismo De Acción

Sitravatinib is a broad-spectrum tyrosine kinase inhibitor (TKI) that targets TAM (TYRO3, AXL, MERTK) receptors and VEGFR2 . It also inhibits the transport function of ABCG2 and restores sensitivity to chemotherapy-resistant cancer cells in vitro . Sitravatinib shows potent single-agent antitumor efficacy and enhances the activity of PD-1 blockade through promoting an antitumor immune microenvironment .

Safety and Hazards

Sitravatinib demonstrated manageable safety and modest clinical activity in solid tumors . Treatment-related adverse events (TRAEs) were experienced by 174/193 patients (90.2%); grade ≥ 3 TRAEs in 103 patients (53.4%). Most common TRAEs were diarrhea, fatigue, hypertension and nausea; TRAEs led to treatment discontinuation in 26 patients (13.5%) and death in one patient .

Direcciones Futuras

Propiedades

IUPAC Name |

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLGZWLGDROYHH-WNQIDUERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C([C@@H](C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F2N5O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2244864-88-6 | |

| Record name | Sitravatinib malate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244864886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITRAVATINIB MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR2110H6XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

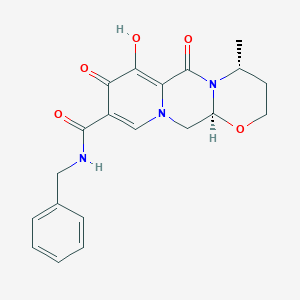

![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)

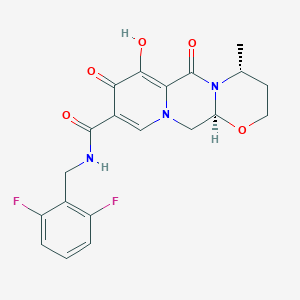

![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)